
2-(4-Biphenyl)propionic acid, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Biphenyl)propionic acid, (-)-, also known as Biprofen, is an organic compound belonging to the class of biphenyls and derivatives. It is characterized by the presence of two benzene rings linked together by a carbon-carbon bond. The compound has the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenyl)propionic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of 4-bromo-biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, with temperatures ranging from 50-80°C and reaction times of 2-6 hours.
Industrial Production Methods
For industrial production, the synthesis of 2-(4-Biphenyl)propionic acid can be scaled up using similar reaction conditions as the laboratory synthesis. The use of continuous flow reactors and optimized catalyst systems can enhance the yield and purity of the product. The process involves the preparation of a zinc reagent from trimethyl-chlorosilane as a zinc powder activating agent, followed by the reaction with 4-bromo-2-fluoro biphenyl under the action of the zinc reagent and a catalyst-ligand .
化学反応の分析
Types of Reactions
2-(4-Biphenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
2-(4-Biphenyl)propionic acid has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
作用機序
This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
Flurbiprofen: Another biphenyl derivative with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Mefenamic acid: A compound with similar analgesic and anti-inflammatory effects.
Uniqueness
2-(4-Biphenyl)propionic acid is unique due to its specific structural configuration and the presence of biphenyl rings, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
10516-54-8 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
(2R)-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
InChIキー |
JALUUBQFLPUJMY-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine](/img/structure/B13335512.png)
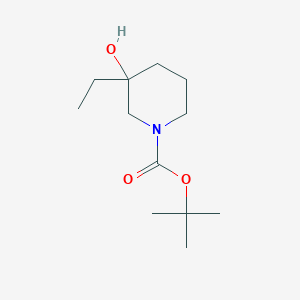
![7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13335532.png)
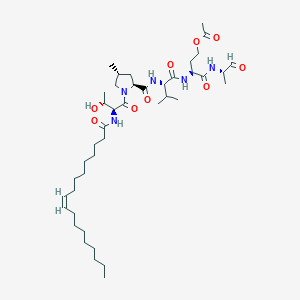
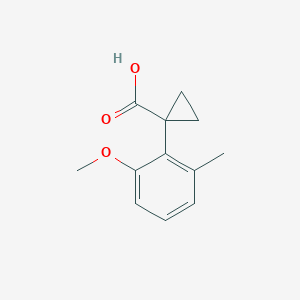
![Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]](/img/structure/B13335551.png)
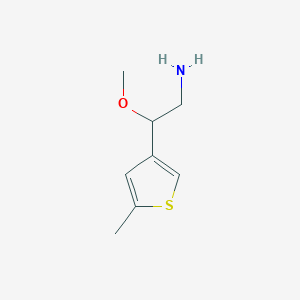
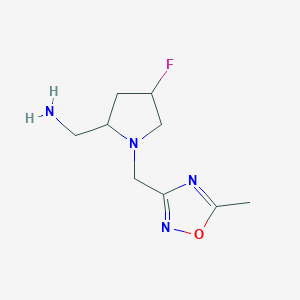
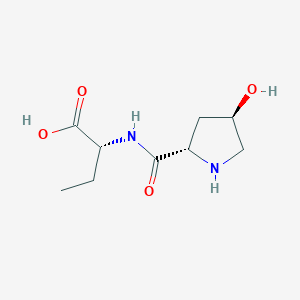
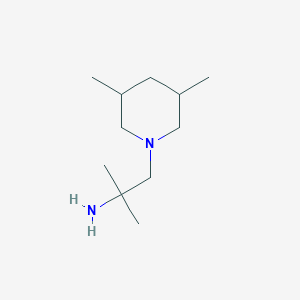
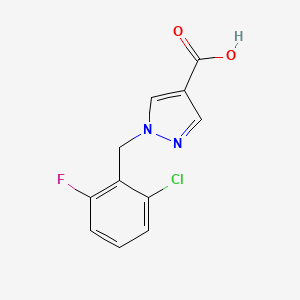
![tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate](/img/structure/B13335597.png)

![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)
